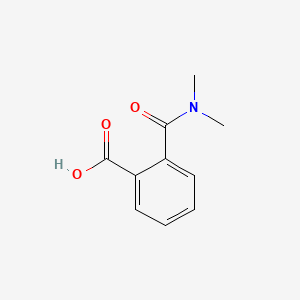

2-(Dimethylcarbamoyl)benzoic acid

描述

2-(Dimethylcarbamoyl)benzoic acid is an organic compound with the molecular formula C₁₀H₁₁NO₃. It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethylcarbamoyl group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Starting Materials: Benzoic acid derivative, dimethylcarbamoyl chloride, triethylamine.

Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane) for several hours.

Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to enhance efficiency and scalability .

化学反应分析

Types of Reactions

2-(Dimethylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Bromine (Br₂) in the presence of a catalyst such as iron (Fe).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Aminobenzoic acid derivatives.

Substitution: Halogenated benzoic acid derivatives

科学研究应用

2-(Dimethylcarbamoyl)benzoic acid is used in various scientific research fields:

Chemistry: As a building block for synthesizing novel compounds and studying reaction mechanisms.

Biology: Investigating its potential as a biochemical probe.

Medicine: Exploring its use in drug development, particularly for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(Dimethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific application .

相似化合物的比较

Similar Compounds

Benzoic acid: A simple aromatic carboxylic acid.

2-(Carbamoyl)benzoic acid: Similar structure but with a carbamoyl group instead of a dimethylcarbamoyl group.

2-(Methylcarbamoyl)benzoic acid: Contains a methylcarbamoyl group instead of a dimethylcarbamoyl group.

Uniqueness

2-(Dimethylcarbamoyl)benzoic acid is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .

生物活性

2-(Dimethylcarbamoyl)benzoic acid, a benzoic acid derivative, has garnered attention for its diverse biological activities and potential applications in various fields such as medicine, biochemistry, and agriculture. This article explores the compound's mechanisms of action, biochemical interactions, and its implications in research and therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a dimethylcarbamoyl group attached to a benzoic acid backbone. This structural feature imparts unique chemical properties that influence its biological activity. The molecular formula is , and it exhibits solubility in polar solvents, which facilitates its interaction with biological systems.

Target of Action

Benzoic acid derivatives, including this compound, are known to influence various biochemical processes. They have been suggested to act similarly to endogenous auxins, playing roles in plant development and cellular signaling pathways in animals.

Biochemical Pathways

The compound participates in several metabolic pathways, particularly those involving carboxylation and decarboxylation reactions. It can act as a substrate or inhibitor for enzymes such as carboxylases, modulating the conversion of carboxylic acids. Additionally, it has been implicated in conjugation reactions with amino acids like glycine, facilitated by enzymes such as acyl-CoA synthetase.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections.

Cytotoxic Effects

The compound has demonstrated cytotoxic effects in several studies. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation. Results indicate that at specific concentrations, it can induce apoptosis in cancer cell lines without significant toxicity to normal cells .

Study on Protein Degradation Systems

A study investigating benzoic acid derivatives found that this compound promotes the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis. The compound was shown to enhance the activity of cathepsins B and L, enzymes involved in protein catabolism .

| Compound | Activity | Concentration (μg/mL) | Effect on Cell Lines |

|---|---|---|---|

| 2-(DMCA) | Enhances UPP and ALP activity | 10 | No cytotoxicity |

| Compound 1 | Induces proteasome activity | 5 | Significant activation observed |

| Compound 3 | Strong interaction with cathepsins | 5 | High bioactivity |

Dosage Effects in Animal Models

In animal models, varying dosages of this compound have revealed a threshold effect where low doses enhance metabolic activity while high doses may lead to cellular damage. This biphasic response underscores the importance of dosage in therapeutic applications.

Transport and Distribution

The transport mechanisms for this compound involve organic anion transporters that facilitate its movement across cellular membranes. Once inside cells, it may bind to intracellular proteins, influencing its localization and biological activity.

Implications for Drug Development

Given its diverse biological activities, this compound presents significant potential for drug development. Its ability to modulate critical cellular processes makes it a candidate for further investigation as a therapeutic agent against various diseases, including cancer and infectious diseases.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of 2-(Dimethylcarbamoyl)benzoic acid?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, such as temperature, solvent polarity, and catalyst loading. For example, highlights the use of controlled hydrogenation with Pd/C catalysts to reduce nitro intermediates, achieving high yields (up to 57% in related derivatives) while avoiding harsh oxidants . Monitoring reaction progress via TLC or HPLC is critical to identify side products and adjust reaction time . Purification steps, such as acid precipitation (e.g., HCl addition to isolate the carboxylic acid form), can improve final purity .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : A combination of spectroscopic techniques is essential. FT-IR and Raman spectroscopy identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the carbamoyl and carboxylic acid groups) . NMR (¹H/¹³C) resolves methyl groups in the dimethylcarbamoyl moiety (δ ~2.8–3.2 ppm for N(CH₃)₂) and aromatic protons . Single-crystal X-ray diffraction (SHELX refinement) provides definitive confirmation of molecular geometry and hydrogen-bonding patterns, as demonstrated in related benzoic acid derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Acid-base extraction is widely used due to the compound’s carboxylic acid group. For instance, neutralizing the reaction mixture with HCl precipitates the free acid form, which can be filtered and washed with cold water . For further purification, recrystallization from methanol or ethanol is effective, as shown in the isolation of structurally similar benzoic acid derivatives .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular electrostatic potential (MEP) maps, revealing nucleophilic/electrophilic sites. For example, the carbamoyl group’s carbonyl oxygen is a strong hydrogen-bond acceptor, influencing dimerization or coordination with metal ions . HOMO-LUMO energy gaps (~4–5 eV) calculated via DFT correlate with stability under oxidative conditions .

Q. What analytical approaches resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. For instance, reports a methanol-solvated crystal structure where hydrogen bonding alters the carboxylic acid’s proton environment, necessitating variable-temperature NMR to confirm dynamic equilibria . High-resolution mass spectrometry (HRMS) can differentiate between monomeric and dimeric forms, which may form under certain conditions .

Q. How does the compound’s instability under characterization conditions impact experimental design?

- Methodological Answer : Instability, such as dimerization (observed in ), requires inert atmospheres (argon/nitrogen) during synthesis and handling . Low-temperature crystallization (-20°C) minimizes decomposition, while spectroscopic analysis should be performed immediately after dissolution to prevent artifacts. Stability studies under varying pH and temperature conditions (e.g., via accelerated degradation assays) inform storage protocols .

Q. What role does this compound play in designing coordination complexes or metal-organic frameworks (MOFs)?

- Methodological Answer : The carboxylic acid group acts as a chelating ligand for metal ions. In related studies (e.g., ), benzoic acid derivatives form stable complexes with transition metals (e.g., Co²⁺, Cu²⁺) through deprotonated carboxylate groups. Computational modeling (DFT) predicts binding energies and geometries, guiding the design of MOFs with tailored porosity .

属性

IUPAC Name |

2-(dimethylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJYFEBZBADSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324914 | |

| Record name | 2-(dimethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20320-37-0 | |

| Record name | 20320-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylcarbamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。